Codeine-d6
Overview
Description
The compound “Codeine-d6” is a synthetic organic molecule characterized by its complex structure and multiple stereocenters
Mechanism of Action
Target of Action
Codeine-d6 primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .
Mode of Action
This compound acts as an agonist at the mu-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids . The activation of these receptors leads to a decrease in the perception of pain .
Biochemical Pathways
This compound is metabolized primarily through two pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine .
Pharmacokinetics
The systemic clearance of codeine is 2280 +/- 840 ml min-1, and the renal clearance of codeine is 93.8 +/- 29.8 ml min-1 . The plasma area under the curve (AUC) of codeine-6-glucuronide is approximately 10 times higher than that of codeine . The extent of metabolism varies among individuals, with differing CYP2D6 enzyme activity leading to differing effects from the same dose of codeine .
Result of Action
The primary result of this compound action is analgesia, or pain relief . This is achieved through its interaction with the mu-opioid receptors and the subsequent decrease in pain perception . The analgesic effect of this compound is largely due to its metabolite, morphine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, long-term and unsupervised codeine prescribing can lead to increased risk of dependence . On the other hand, careful and patient-involved dose tapering can protect against long-term use . Additionally, the presence of CYP2D6 inhibitors can significantly decrease the fraction of morphine excreted, affecting the amount of morphine metabolite formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and the introduction of deuterium-labeled groups. Key steps may include:
- Formation of the benzofuro[3,2-e]isoquinoline core through cyclization reactions.
- Introduction of the trideuteriomethoxy and trideuteriomethyl groups via deuterium exchange reactions.
- Stereoselective synthesis to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize cost. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a ketone may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other deuterium-labeled benzofuro[3,2-e]isoquinolines or related structures with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of deuterium-labeled groups, which can influence its chemical and biological properties.
Properties
IUPAC Name |
(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13-,17-,18-/m0/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-YSMNSTGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747375 | |
Record name | Codeine-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007844-34-9 | |
Record name | Codeine-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1007844-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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